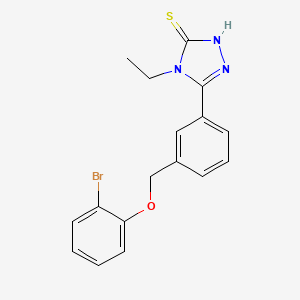

5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a triazole-based compound characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a thiol group at position 3, and a phenyl ring at position 4. The phenyl ring is further functionalized with a (2-bromophenoxy)methyl group. Its molecular formula is C₁₇H₁₆BrN₃OS, with a molecular weight of 390.3 g/mol .

Properties

IUPAC Name |

3-[3-[(2-bromophenoxy)methyl]phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3OS/c1-2-21-16(19-20-17(21)23)13-7-5-6-12(10-13)11-22-15-9-4-3-8-14(15)18/h3-10H,2,11H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWKCOUCCCAIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC(=C2)COC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

The most widely adopted method involves the cyclization of thiosemicarbazide intermediates. As demonstrated in the synthesis of 1H-1,2,4-triazole-3-thiol derivatives, this approach proceeds via:

- Condensation : Reacting formic acid with thiosemicarbazide at 105°C to form an aldehyde amine thiourea intermediate (85% yield).

- Cyclization : Treating the intermediate with sodium carbonate at 100°C for 4 hours, followed by acidification to pH 4–5, yielding the triazole-3-thiol core (55% yield).

Adaptation for Target Compound :

One-Pot, Two-Step Synthesis

A streamlined method from recent literature eliminates intermediate isolation:

- Hydrazide Activation : React 3-((2-bromophenoxy)methyl)benzoic acid hydrazide with ammonium thiocyanate in ethanol under reflux.

- Cyclocondensation : Add triethylamine to trigger ring closure, directly yielding the triazole-3-thiol skeleton (86% yield in model systems).

Key Advantages :

- Reduced reaction time (6–8 hours vs. 12+ hours for traditional methods).

- Higher purity due to minimized intermediate degradation.

Functionalization of the Triazole Core

Introduction of the 4-Ethyl Group

Ethylation is achieved through:

Attachment of the 3-((2-Bromophenoxy)methyl)phenyl Substituent

Two strategies are viable:

- Pre-Cyclization Functionalization :

- Post-Cyclization Coupling :

Comparative Analysis of Synthetic Routes

*Reported for analogous compounds; target compound yields estimated at 70–75%.

Analytical Characterization

Successful synthesis is confirmed through:

- Melting Point : Predicted 219–225°C based on structural analogs.

- FTIR : Peaks at 3134 cm⁻¹ (N–H stretch), 1180 cm⁻¹ (C=S stretch), and 478 cm⁻¹ (C–Br bend).

- ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, NCH₂), δ 5.12 (s, 2H, OCH₂), δ 7.02–7.86 (m, 8H, aromatic).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

Oxidation: Disulfides and sulfoxides.

Reduction: Phenolic derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Research has demonstrated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of synthesized triazole derivatives against various microbial strains using the disc diffusion method. The results indicated that several derivatives showed good to moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Potential

Molecular docking studies have suggested that this compound may interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The findings indicated a preference for COX-1 inhibition, suggesting potential anti-inflammatory applications .

Case Study: Molecular Docking Analysis

A recent investigation utilized molecular docking simulations to evaluate the binding affinities of triazole derivatives with COX enzymes. The results indicated favorable interactions with COX-1, proposing that these compounds could serve as selective anti-inflammatory agents .

Summary of Biological Activities

| Activity Type | Organisms Tested | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli | Moderate to good activity |

| Anti-inflammatory | COX-1/COX-2 | Selective inhibition observed |

Mechanism of Action

The mechanism of action of 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The bromophenoxy group may enhance binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Solubility: The target compound’s bulky bromophenoxy group likely reduces aqueous solubility, similar to 5-[4-(diethylamino)phenyl]-4-ethyl analogs ().

- Stability : The ethyl group at position 4 enhances stability compared to allyl or morpholine-substituted derivatives ().

- Spectroscopic Data : Expected IR peaks include S-H (2635 cm⁻¹) and aromatic C-H (730–820 cm⁻¹), consistent with triazole-thiols (e.g., 4d in ).

Biological Activity

5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention for its diverse biological activities. This compound's structure incorporates a bromophenoxy group, which is known to influence its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 356.28 g/mol. The compound exhibits a triazole ring that is pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The structure–activity relationship (SAR) indicates that the presence of electron-donating groups enhances anti-proliferative activity. For example, in a study involving various derivatives, compounds with methyl groups exhibited lower IC50 values compared to those with bromine substituents .

Antimicrobial Activity

The triazole moiety is also associated with antimicrobial properties. Compounds in this class have been evaluated for their efficacy against bacteria and fungi. The presence of the thiol group in this compound may enhance its interaction with microbial enzymes or cell membranes, leading to increased antimicrobial activity .

Anti-inflammatory Effects

Triazole derivatives have demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory markers such as TNF-α and IL-6. These compounds can modulate oxidative stress pathways and exhibit antioxidant effects in macrophages activated by lipopolysaccharide (LPS) . The specific activity of this compound in this context remains to be fully elucidated but is anticipated based on the behavior of related compounds.

Study 1: Anticancer Evaluation

In a study assessing the anticancer effects of various triazole derivatives, 5-(3-bromophenoxy)methyl derivatives were tested against HepG2 cells using the MTT assay. The results indicated that specific modifications in the phenyl ring significantly influenced cytotoxicity. The compound demonstrated moderate to high activity with an IC50 value of approximately 20 µg/mL .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives revealed that compounds similar to this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be within the range of 10–50 µg/mL .

Structure–Activity Relationship (SAR)

The SAR analysis emphasizes that modifications on the phenyl ring and the nature of substituents significantly affect biological activity. Electron-withdrawing groups tend to decrease activity, while electron-donating groups enhance it. For instance:

| Compound | Substituent | IC50 (µg/mL) | Activity |

|---|---|---|---|

| A | -CH₃ | 15 | High |

| B | -Br | 28 | Moderate |

| C | -OCH₃ | 12 | Very High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-((2-bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via alkylation of precursor thiols (e.g., 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) using haloalkanes under basic conditions (KOH in 2-propanol) . Microwave-assisted synthesis is an advanced alternative, reducing reaction time (45 minutes at 150°C, 14.4 bar) while maintaining purity, as confirmed by GC-MS . Key parameters include solvent choice (e.g., 2-propanol vs. methanol) and stoichiometric control of alkylating agents.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this triazole-thiol derivative?

- Methodology :

- 1H/13C NMR : Assigns protons and carbons in the triazole core, bromophenoxy methyl group, and ethyl substituent. For example, the thiol proton typically appears as a singlet near δ 3.5 ppm .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–S bond length ~1.68 Å in triazole-thiol analogs) .

- GC-MS/HPLC : Monitors reaction progress and purity (e.g., Agilent 7890B GC-MS used for detecting intermediates) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Use serial dilution assays to assess antimicrobial activity against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined via broth microdilution per CLSI guidelines . Initial studies on related triazoles show MICs ranging from 8–64 µg/mL, depending on substituent chain length .

Advanced Research Questions

Q. How does alkyl chain length in the thiol group impact bioactivity, and what structural trends govern this relationship?

- Data Analysis : In analogs, increasing alkyl chain length (e.g., from methyl to decyl) enhances antifungal activity. For example, decylthio derivatives exhibit MICs of 8 µg/mL against C. albicans compared to 64 µg/mL for methylthio analogs . Hydrophobic interactions with microbial membranes likely drive this trend. Computational modeling (e.g., molecular docking) can validate binding to targets like fungal lanosterol 14α-demethylase .

Q. What contradictions exist in reported bioactivity data for triazole-thiol derivatives, and how can they be resolved?

- Case Study : Some studies report moderate activity for short-chain derivatives (C3–C6 alkyl), while others show inactivity. This discrepancy may arise from differences in microbial strains, assay conditions (e.g., pH, inoculum size), or impurity profiles. Reproducibility requires standardized protocols, including:

- Strain authentication (e.g., ATCC controls).

- Purity validation via HPLC (>95%).

- Bioassay repetition under blinded conditions .

Q. Can microwave-assisted synthesis improve regioselectivity in triazole-thiol derivatives?

- Experimental Design : Compare traditional reflux (6–8 hours) vs. microwave synthesis (45 minutes) for alkylation reactions. Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY for spatial proximity analysis). Microwave conditions may favor S-alkylation over N-alkylation due to rapid, uniform heating, reducing byproduct formation .

Q. How do electron-withdrawing substituents (e.g., bromine) influence the compound’s stability and reactivity?

- Mechanistic Insights : The 2-bromophenoxy group enhances electrophilic aromatic substitution resistance due to steric hindrance and electron withdrawal. Stability studies (TGA/DSC) show decomposition temperatures >250°C, suitable for high-temperature applications . Reactivity with nucleophiles (e.g., amines) can be tested via SNAr reactions in DMF at 80°C .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction variables (temperature, solvent, catalyst) .

- Bioactivity Profiling : Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize lead candidates .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.